molecular formula C24H29N3O3S B11311351 2-(2-{[2-(3-methoxyphenoxy)ethyl]sulfanyl}-1H-benzimidazol-1-yl)-1-(4-methylpiperidin-1-yl)ethanone

2-(2-{[2-(3-methoxyphenoxy)ethyl]sulfanyl}-1H-benzimidazol-1-yl)-1-(4-methylpiperidin-1-yl)ethanone

Cat. No.: B11311351
M. Wt: 439.6 g/mol
InChI Key: MGPJANZACQJNGW-UHFFFAOYSA-N
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Description

2-(2-{[2-(3-METHOXYPHENOXY)ETHYL]SULFANYL}-1H-1,3-BENZODIAZOL-1-YL)-1-(4-METHYLPIPERIDIN-1-YL)ETHAN-1-ONE is a complex organic compound that features a benzodiazole core, a methoxyphenoxy group, and a methylpiperidinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-{[2-(3-METHOXYPHENOXY)ETHYL]SULFANYL}-1H-1,3-BENZODIAZOL-1-YL)-1-(4-METHYLPIPERIDIN-1-YL)ETHAN-1-ONE typically involves multiple steps:

    Formation of the Benzodiazole Core: This can be achieved by reacting o-phenylenediamine with a suitable carboxylic acid derivative under acidic conditions.

    Attachment of the Methoxyphenoxy Group: This step involves the reaction of the benzodiazole intermediate with 3-methoxyphenol in the presence of a base to form the ether linkage.

    Introduction of the Sulfanyl Group: The intermediate is then reacted with an appropriate thiol compound to introduce the sulfanyl group.

    Formation of the Final Product: The final step involves the reaction of the intermediate with 4-methylpiperidine under suitable conditions to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the benzodiazole core, potentially leading to the formation of dihydrobenzodiazole derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dihydrobenzodiazole derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.

    Industry: It can be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(2-{[2-(3-METHOXYPHENOXY)ETHYL]SULFANYL}-1H-1,3-BENZODIAZOL-1-YL)-1-(4-METHYLPIPERIDIN-1-YL)ETHAN-1-ONE is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its benzodiazole core and methoxyphenoxy group. These interactions can modulate various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    2-(2-{[2-(3-METHOXYPHENOXY)ETHYL]SULFANYL}-1H-1,3-BENZODIAZOL-1-YL)-1-(4-METHYLPIPERIDIN-1-YL)ETHAN-1-ONE: This compound is unique due to its specific combination of functional groups.

    Benzodiazole Derivatives: Compounds with similar benzodiazole cores but different substituents.

    Methoxyphenoxy Derivatives: Compounds with similar methoxyphenoxy groups but different cores.

Uniqueness

The uniqueness of 2-(2-{[2-(3-METHOXYPHENOXY)ETHYL]SULFANYL}-1H-1,3-BENZODIAZOL-1-YL)-1-(4-METHYLPIPERIDIN-1-YL)ETHAN-1-ONE lies in its specific combination of a benzodiazole core, a methoxyphenoxy group, and a methylpiperidinyl group, which confer unique chemical and biological properties.

Properties

Molecular Formula

C24H29N3O3S

Molecular Weight

439.6 g/mol

IUPAC Name

2-[2-[2-(3-methoxyphenoxy)ethylsulfanyl]benzimidazol-1-yl]-1-(4-methylpiperidin-1-yl)ethanone

InChI

InChI=1S/C24H29N3O3S/c1-18-10-12-26(13-11-18)23(28)17-27-22-9-4-3-8-21(22)25-24(27)31-15-14-30-20-7-5-6-19(16-20)29-2/h3-9,16,18H,10-15,17H2,1-2H3

InChI Key

MGPJANZACQJNGW-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)C(=O)CN2C3=CC=CC=C3N=C2SCCOC4=CC=CC(=C4)OC

Origin of Product

United States

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